N-isobutyl-2-(2-naphthyloxy)acetamide
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Overview
Description
N-isobutyl-2-(2-naphthyloxy)acetamide is an organic compound with the molecular formula C16H19NO2 It is known for its unique structure, which includes a naphthalene ring and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-2-(2-naphthyloxy)acetamide typically involves the reaction of 2-naphthol with isobutylamine and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 2-naphthyloxyacetic acid: 2-naphthol reacts with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-naphthyloxyacetic acid.
Amidation: The 2-naphthyloxyacetic acid is then reacted with isobutylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-2-(2-naphthyloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Derivatives with different functional groups replacing the naphthyloxy group
Scientific Research Applications
N-isobutyl-2-(2-naphthyloxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-isobutyl-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-isobutyl-2-(1-naphthyloxy)acetamide: Similar structure but with the naphthyloxy group at a different position.
N-isobutyl-2-(2-phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthyloxy group.
Uniqueness
N-isobutyl-2-(2-naphthyloxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring and isobutyl group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
N-isobutyl-2-(2-naphthyloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor interaction, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes an isobutyl group and a naphthyloxy moiety. This configuration not only influences its chemical reactivity but also its biological interactions. The compound can be synthesized through various organic reactions, leading to derivatives that may exhibit different biological profiles.
The primary mechanism of action for this compound involves its interaction with specific molecular targets. Research indicates that it acts as a sigma-1 receptor antagonist , which modulates various cellular pathways associated with pain relief and anti-inflammatory responses. This interaction can lead to significant therapeutic effects, particularly in conditions related to inflammation and pain management.
Biological Activities
The compound has been investigated for several biological activities:
- Enzyme Inhibition : this compound has shown potential in inhibiting key enzymes involved in inflammatory processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins .
- Anti-inflammatory Effects : Studies have demonstrated that this compound can significantly reduce markers of inflammation, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in experimental models of arthritis .
- Antidiabetic Potential : Preliminary studies suggest that derivatives of this compound may enhance insulin sensitivity and modulate glucose metabolism through interactions with peroxisome proliferator-activated receptors (PPARs) .
1. Anti-inflammatory Study
In a study involving adjuvant-induced arthritis in Sprague Dawley rats, this compound was administered at doses of 5 mg/kg and 10 mg/kg. Results indicated a significant reduction in paw edema and serum levels of inflammatory cytokines compared to control groups .
2. Enzyme Activity
Research has highlighted the compound's ability to inhibit COX enzymes effectively. The inhibition was assessed through various assays measuring the production of prostaglandins, demonstrating a dose-dependent response .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
N-(2-hydroxy phenyl) acetamide | COX inhibition | Anti-inflammatory |
N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide | Sigma-1 receptor antagonist | Pain relief |
2-(1-naphthyloxy)acetamide | Non-specific interactions | Moderate anti-inflammatory effects |
This table illustrates how this compound stands out due to its specific sigma-1 receptor antagonism, potentially offering enhanced therapeutic benefits.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(2)10-17-16(18)11-19-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12H,10-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXNXBHAKWXLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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